JH-Xvii-10
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Overview
Description
JH-Xvii-10 is a selective, orally active, and potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B). It exhibits significant antitumor effects, particularly in squamous cell carcinoma of the neck cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production methods for JH-Xvii-10 are not widely documented. it is typically produced in research laboratories under controlled conditions to ensure purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
JH-Xvii-10 undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include fluorine-containing compounds and specific catalysts to facilitate the substitution reactions .
Major Products Formed
The primary product formed from these reactions is this compound itself, with enhanced stability and efficacy due to the fluorine substitution .
Scientific Research Applications
JH-Xvii-10 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study kinase inhibition.
Biology: Investigated for its role in cell cycle regulation and apoptosis.
Industry: Utilized in the development of new therapeutic agents and chemical probes
Mechanism of Action
JH-Xvii-10 exerts its effects by selectively inhibiting DYRK1A and DYRK1B. These kinases are involved in cell cycle regulation, and their inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells . The molecular targets include the ATP-binding sites of DYRK1A and DYRK1B, which are crucial for their kinase activity .
Comparison with Similar Compounds
Similar Compounds
JH-Xiv-68-3: An initial lead inhibitor that also targets DYRK1A and DYRK1B but suffers from rapid metabolism.
AZ191: Another DYRK1B inhibitor with a different structural framework.
Uniqueness of JH-Xvii-10
This compound is unique due to its enhanced stability and selectivity, achieved through the strategic introduction of fluorine. This modification makes it more resistant to metabolic degradation and increases its efficacy as a therapeutic agent .
Properties
Molecular Formula |
C21H16F4N8O |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
21-fluoro-10,13-dimethyl-9-oxo-3-(trifluoromethyl)-4,5,10,12,13,18,20-heptazapentacyclo[14.5.2.12,5.011,15.019,22]tetracosa-1(21),2(24),3,11,14,16(23),17,19(22)-octaene-14-carbonitrile |
InChI |
InChI=1S/C21H16F4N8O/c1-31-14(34)4-3-5-33-9-12(17(29-33)21(23,24)25)16-11-6-10(8-27-19(11)28-18(16)22)15-13(7-26)32(2)30-20(15)31/h6,8-9H,3-5H2,1-2H3,(H,27,28) |
InChI Key |
QHNUGYKJRLWWTP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCCN2C=C(C3=C(NC4=C3C=C(C=N4)C5=C(N(N=C51)C)C#N)F)C(=N2)C(F)(F)F |
Origin of Product |
United States |
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